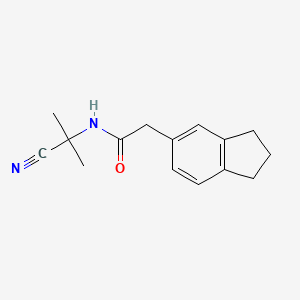
N-(2-Cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide, also known as CPI-0610, is a small molecule inhibitor that targets bromodomain and extra-terminal (BET) proteins. BET proteins are epigenetic regulators that control gene expression, and their dysregulation has been linked to various diseases, including cancer and inflammation. CPI-0610 has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials as a potential therapy for cancer and other diseases.
Mechanism of Action
N-(2-Cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide works by binding to the bromodomains of BET proteins, which prevents them from interacting with acetylated histones and other transcriptional regulators. This leads to the downregulation of genes that are regulated by BET proteins, including oncogenes and inflammatory cytokines.
Biochemical and physiological effects:
N-(2-Cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide has been shown to have several biochemical and physiological effects, including decreased tumor growth, increased apoptosis, and decreased inflammation. In preclinical models of cancer, N-(2-Cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide has been shown to inhibit the growth of various types of tumors, including hematological malignancies and solid tumors. In addition, N-(2-Cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide has been shown to induce apoptosis in cancer cells, which leads to their death. Finally, N-(2-Cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide has been shown to have anti-inflammatory effects in preclinical models of autoimmune diseases, which suggests that it may have potential as a therapy for these conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-Cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide for lab experiments is its specificity for BET proteins, which makes it a useful tool for studying the role of these proteins in various diseases. In addition, N-(2-Cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide has been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one of the limitations of N-(2-Cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide is its relatively low potency compared to other BET inhibitors, which may limit its usefulness in certain experiments.
Future Directions
There are several potential future directions for the study of N-(2-Cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide. One area of interest is the development of combination therapies that include N-(2-Cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide and other anticancer agents, such as chemotherapy or immunotherapy. Another area of interest is the study of N-(2-Cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide in other diseases, such as autoimmune diseases and neurological disorders. Finally, further research is needed to understand the molecular mechanisms underlying the effects of N-(2-Cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide on BET proteins and gene expression.
Synthesis Methods
The synthesis of N-(2-Cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide involves several steps, including the preparation of starting materials, coupling reactions, and purification steps. The process starts with the preparation of 2,3-dihydro-1H-inden-5-amine, which is then coupled with 2-bromoacetyl cyanide to form N-(2-cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide. The final product is obtained after several purification steps, including chromatography and recrystallization.
Scientific Research Applications
N-(2-Cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide has been extensively studied in preclinical models of cancer, inflammation, and other diseases. In cancer, BET proteins have been shown to regulate the expression of oncogenes, and their inhibition by N-(2-Cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide leads to decreased tumor growth and increased sensitivity to chemotherapy. In addition, N-(2-Cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide has been shown to have anti-inflammatory effects in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.
properties
IUPAC Name |
N-(2-cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-15(2,10-16)17-14(18)9-11-6-7-12-4-3-5-13(12)8-11/h6-8H,3-5,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQDUMSWXQHNAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)CC1=CC2=C(CCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

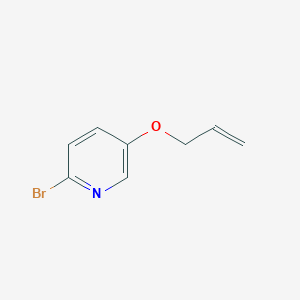

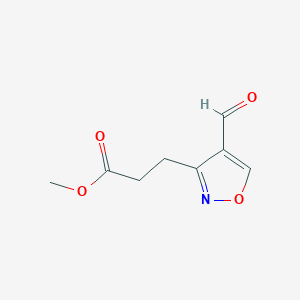

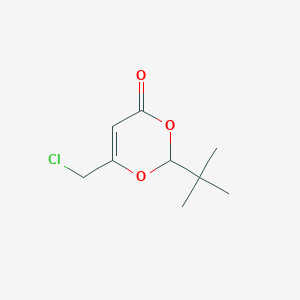
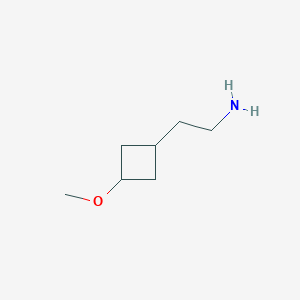
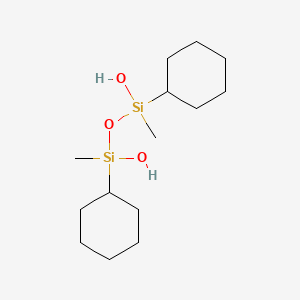
![benzyl [2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B2518365.png)

![N-cyclohexyl-4-(3-methylbutyl)-1-{[(3-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2518371.png)
![2-(Propan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine](/img/structure/B2518373.png)
![3-(2-Ethoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2518375.png)
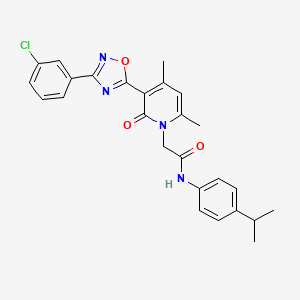
![[3-(Trifluoromethyl)phenyl]{5-(trifluoromethyl)-2-[3-(trifluoromethyl)benzoyl]-3-pyridinyl}methanone](/img/structure/B2518378.png)